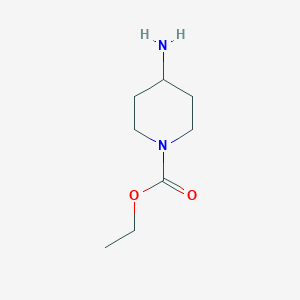

Ethyl 4-amino-1-piperidinecarboxylate

描述

Significance in Medicinal Chemistry and Pharmaceutical Development

The piperidine (B6355638) nucleus is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of pharmacologically active compounds. researchgate.netresearchgate.net Ethyl 4-amino-1-piperidinecarboxylate serves as a critical starting material or intermediate in the creation of such molecules. chemimpex.com Its structure is a key component in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.comontosight.ai The integration of this piperidine derivative into larger molecules often helps to improve their pharmacokinetic and pharmacodynamic profiles, enhancing properties like membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

The utility of this compound is demonstrated in its application as an intermediate in the synthesis of Domperidone (B1670879), a peripheral dopamine (B1211576) receptor antagonist. lookchem.comchemicalbook.com Furthermore, research has shown its use in creating a diverse range of other biologically active agents. These include:

Milrinone analogs, studied for their effects on intracellular calcium in cardiac cells.

Orally active M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonists.

Molecules with selective activity against Helicobacter pylori.

Quorum sensing modulators.

Role as a Versatile Synthetic Intermediate in Organic Chemistry

The chemical reactivity of this compound is central to its role as a versatile synthetic intermediate. ontosight.ai The molecule possesses two key functional groups that serve as "versatile handles" for chemical modification: the primary amino group (-NH2) at the 4-position and the ethyl carbamate (B1207046) group at the 1-position. ontosight.ai

The primary amine is a nucleophilic site, allowing for a variety of chemical transformations. It can readily react with electrophiles, such as in acylation or alkylation reactions, to introduce new substituents. For instance, it can react with compounds like 2,4-dichloro-1-nitro-benzene to form more complex substituted piperidines. lookchem.com This reactivity is fundamental to building larger, more intricate molecular frameworks.

The ethyl carbamate group on the piperidine nitrogen also plays a crucial role. While it is relatively stable, it can be modified or removed under specific reaction conditions, allowing for further functionalization at the nitrogen atom. This dual functionality enables chemists to use the compound as a scaffold, selectively modifying one position while the other remains protected, before proceeding with further synthetic steps. Its utility has been specifically noted in the synthesis of quinolin-2(1H)-one derivatives.

| Reactant | Resulting Compound Class/Molecule | Field of Study |

|---|---|---|

| This compound | Quinolin-2(1H)-one derivatives | Organic Synthesis |

| This compound | Milrinone analogs | Medicinal Chemistry (Cardiac) |

| This compound | Orally active M1 mAChR agonists | Medicinal Chemistry (Neurology) |

| This compound | Selective anti-Helicobacter pylori agents | Medicinal Chemistry (Antimicrobial) |

| This compound | Domperidone intermediate lookchem.comchemicalbook.com | Pharmaceutical Synthesis |

Overview of Research Trajectories for Piperidine Derivatives

Piperidine-containing compounds are one of the most important classes of heterocycles in the pharmaceutical industry. nih.gov The piperidine ring is a structural component in more than twenty classes of pharmaceuticals and numerous alkaloids. researchgate.netnih.gov Consequently, the development of efficient and cost-effective methods for the synthesis of substituted piperidines is a significant and ongoing objective in modern organic chemistry. nih.gov

Research in this area follows several key trajectories. One major focus is the development of novel synthetic methodologies. This includes intra- and intermolecular cyclization reactions, hydrogenation of pyridine (B92270) precursors, multicomponent reactions, and various catalytic approaches to create substituted, spiro, and condensed piperidine systems. nih.govorganic-chemistry.org The stereoselective synthesis of piperidine derivatives is also of critical importance, as the stereochemistry of ring substituents can be crucial for the biological activity of pharmaceutical compounds. google.comthieme-connect.com

Another major research trajectory is the continued exploration of piperidine scaffolds in drug discovery. researchgate.netarizona.edu Scientists incorporate the piperidine motif into new molecular designs to develop therapeutic agents across a vast range of diseases, including cancer, inflammation, and central nervous system disorders. researchgate.netajchem-a.com The structural flexibility of the piperidine ring and its ability to engage in various interactions with biological targets make it a valuable tool for the rational design of new drugs. researchgate.net Introducing chiral piperidine scaffolds, in particular, is a promising strategy to enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity. thieme-connect.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)10-5-3-7(9)4-6-10/h7H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQQULCEHJQUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207570 | |

| Record name | Ethyl 4-amino-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58859-46-4 | |

| Record name | Ethyl 4-amino-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58859-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-1-piperidinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058859464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-amino-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-aminopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-AMINO-1-PIPERIDINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54815SRP4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 4 Amino 1 Piperidinecarboxylate

Established Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-piperidinecarboxylate can be accomplished through several distinct chemical strategies. These routes are primarily differentiated by their starting materials and the method used to construct the core piperidine (B6355638) structure or introduce the key amino functionality.

Reductive amination is a cornerstone of amine synthesis and plays a pivotal role in the production of 4-aminopiperidine (B84694) derivatives. researchgate.net This method generally involves the reaction of a ketone with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is subsequently reduced in situ to the desired amine. mdpi.com In the context of this compound synthesis, this approach would typically utilize a protected 4-piperidone (B1582916) derivative.

The general procedure involves dissolving the ketone precursor and an ammonia source (such as ammonia or an ammonium (B1175870) salt) in a suitable solvent, followed by the addition of a reducing agent. mdpi.com A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (B8407120), which is effective in a solvent like tetrahydrofuran (B95107) (THF). mdpi.com The reaction is typically stirred at room temperature for several hours to ensure complete conversion. mdpi.com This approach is widely used in the pharmaceutical industry for C-N bond formation due to its operational simplicity and the availability of low-cost reagents. researchgate.net

One-step cyclization reactions offer an efficient alternative to multi-step synthetic sequences by constructing the heterocyclic ring in a single transformation. A method has been developed for the synthesis of 4-substituted and N-substituted ethyl 4-piperidinecarboxylates via a one-step cyclization. google.com This process involves the reaction between a compound containing active methylene (B1212753) (such as ethyl cyanoacetate (B8463686) or malononitrile) and an N-substituted diethanolamine (B148213) derivative, like N-substituted diethanolamine diphenyl sulfonate, in the presence of a strong base such as sodium hydride. google.com This approach circumvents the need for catalytic hydrogenation of a corresponding pyridine (B92270) substitute, which can require costly catalysts and long reaction times. google.com The operational simplicity and higher yields make this method suitable for both laboratory and industrial-scale production. google.com

One of the most direct and frequently employed methods for preparing this compound is the reductive amination of its corresponding ketone, Ethyl 4-oxo-1-piperidinecarboxylate. lookchem.comontosight.ai This precursor contains the complete carbon and nitrogen skeleton, requiring only the conversion of the ketone at the 4-position into an amino group. ontosight.ai

A specific protocol involves treating Ethyl 4-oxo-piperidine-1-carboxylate with reagents such as titanium (IV) isopropoxide (Ti(O-i-Pr)₄), ammonium chloride (NH₄Cl), and triethylamine (B128534) (Et₃N) in ethanol. lookchem.com The titanium compound acts as a Lewis acid to facilitate the formation of an imine intermediate with ammonia (generated from NH₄Cl and Et₃N). This intermediate is then reduced in the second step of the one-pot reaction by sodium borohydride (B1222165) (NaBH₄). lookchem.com This process is conducted at room temperature (20 °C) and results in a high yield of the final product. lookchem.com

| Parameter | Condition | Reference |

| Starting Material | Ethyl 4-oxo-piperidine-1-carboxylate | lookchem.com |

| Reagents | Ti(O-i-Pr)₄, NH₄Cl, Et₃N, NaBH₄ | lookchem.com |

| Solvent | Ethanol | lookchem.com |

| Temperature | 20 °C | lookchem.com |

| Reaction Time | 11 hours (Addition) / 7 hours (Reduction) | lookchem.com |

| Yield | 87% | lookchem.com |

Optimization of Synthetic Pathways and Process Parameters

Optimizing synthetic routes is critical for improving efficiency, reducing costs, and increasing the sustainability of chemical manufacturing. For the synthesis of this compound, research efforts focus on refining solvent systems and catalyst selection to enhance reaction rates and yields.

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and pathway selectivity. In the one-step cyclization synthesis of N-substituted piperidine derivatives, tetrahydrofuran (THF) has been identified as a particularly effective solvent. google.com Its efficacy is attributed to the good solubility of the diethanolamine disulfonate ester reactant in THF, which facilitates the reaction. google.com While not directly documented for the synthesis of the title compound, studies on related piperidine syntheses, such as Strecker-type condensations, have systematically evaluated a range of solvents including methanol, ethanol, isopropanol, acetic acid, acetonitrile (B52724), and dichloromethane (B109758) to determine the optimal medium for the reaction. researchgate.net Such studies are crucial for fine-tuning reaction conditions to maximize efficiency.

Catalysts are fundamental to many synthetic routes for this compound, particularly in reductive amination and cyclization reactions. In the synthesis from Ethyl 4-oxo-piperidine-1-carboxylate, titanium (IV) isopropoxide serves as a key Lewis acid catalyst to promote the formation of the imine intermediate prior to reduction. lookchem.com The selection of the reducing agent is also critical. While sodium borohydride is effective in this specific transformation, other reagents like sodium triacetoxyborohydride are often preferred in reductive aminations for their mildness and selectivity. mdpi.comlookchem.com In related syntheses of piperidine derivatives, catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) is also employed for the reduction of double bonds within the ring structure, demonstrating another class of catalysts relevant to this area of synthesis. nih.gov The choice between a chemical reductant and catalytic hydrogenation depends on factors like functional group compatibility, cost, and desired reaction conditions.

Temperature and Pressure Effects on Reaction Kinetics

The synthesis of this compound is commonly achieved through the reductive amination of N-carbethoxy-4-piperidone. The kinetics of this multi-step reaction, which involves the formation of an intermediate imine or enamine followed by its reduction, are significantly influenced by temperature and pressure.

While specific kinetic studies detailing the rate constants and activation energies for this particular conversion are not extensively documented in publicly available literature, the general principles of reductive amination kinetics are applicable. The reaction pathway and performance are critically dependent on process conditions. nih.gov

Temperature: Temperature affects both the initial condensation step and the subsequent reduction.

Imine Formation: The initial reaction between the ketone (N-carbethoxy-4-piperidone) and the amine source (typically ammonia or an ammonium salt) is a reversible equilibrium. Increasing the temperature generally shifts the equilibrium towards the imine product by facilitating the removal of water. However, excessive temperatures can lead to degradation of reactants or the formation of undesired by-products.

Reduction: The reduction step, whether using a chemical hydride like sodium borohydride (NaBH₄) or catalytic hydrogenation, is typically exothermic. An increase in temperature accelerates the rate of reduction. For instance, a procedure involving NaBH₄ is conducted at 20 °C. lookchem.com Careful temperature control is necessary to prevent runaway reactions and to minimize side reactions, such as over-reduction or decomposition of the reducing agent.

Pressure: The effect of pressure is most relevant when catalytic hydrogenation is used for the reduction step.

Catalytic Hydrogenation: In this process, gaseous hydrogen is used with a metal catalyst (e.g., Palladium on carbon, Raney Nickel). The reaction rate is directly influenced by the partial pressure of hydrogen. Increasing the hydrogen pressure increases the concentration of hydrogen available at the catalyst surface, thereby accelerating the rate of imine reduction. Industrial processes often utilize elevated pressures (e.g., 5 atm) to ensure efficient and complete conversion in a shorter time frame. organic-chemistry.orgorganic-chemistry.org For reductions using chemical hydrides like NaBH₄, the reaction is typically run at atmospheric pressure, and pressure is not a significant kinetic parameter.

Computational studies on general reductive amination reactions show that altering these parameters influences not only the reaction kinetics but also the thermodynamic profile of the pathways. nih.gov

Stereoselective Synthesis of this compound and its Derivatives

This compound itself is an achiral molecule. However, the piperidine scaffold is a ubiquitous feature in many chiral pharmaceuticals and natural products. capes.gov.brnih.gov Therefore, stereoselective methods are paramount for the synthesis of its derivatives, where substitution on the piperidine ring creates one or more stereocenters. The development of asymmetric routes to substituted piperidines is a significant area of research, with three main approaches being the use of the chiral pool, chiral catalysts, and chiral auxiliaries. capes.gov.br

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. This strategy transfers the inherent chirality of the starting material to the final product, avoiding the need for a resolution step or an asymmetric catalyst.

Amino acids are particularly effective templates for the synthesis of enantiopure piperidines. baranlab.org For example:

From Phenylglycine: (R)-phenylglycine has been used as a chiral template to efficiently synthesize the structural core of enantiopure cis-2-phenyl-3-piperidinol, a key synthon for neurokinin substance P receptor antagonists. globethesis.com

From Serine: D-serine has served as a chiral starting material for straightforward synthetic routes to both cis- and trans-3-hydroxypipecolic acids in enantiopure form. globethesis.com

The general approach involves functional group manipulations of the starting amino acid to build the carbon skeleton, followed by a key cyclization step to form the piperidine ring. While this is a powerful method for producing complex, optically active piperidine derivatives, it is not the typical route for the synthesis of the achiral parent compound, this compound.

Applications of Asymmetric Michael Addition

The asymmetric Michael addition, or conjugate addition, is a powerful C-C or C-N bond-forming reaction that is widely used to create chiral molecules. beilstein-journals.org In the context of piperidine synthesis, the aza-Michael reaction, where an amine acts as the nucleophile, is particularly relevant for constructing the nitrogen-containing ring with high stereocontrol. beilstein-journals.orgnih.gov

This methodology is instrumental in preparing chiral precursors that can be converted into substituted 4-aminopiperidine derivatives. For instance, a practical asymmetric synthesis of a potent dipeptidyl peptidase IV (DPP-4) inhibitor containing an aminopiperidine core was developed where the key step involved a highly enantioselective Michael addition of dimethyl malonate to a nitrostyrene. nih.govacs.org This reaction established a key stereocenter, which then guided the stereochemistry of a subsequent cascade coupling to assemble the functionalized piperidinone skeleton. nih.govacs.org

Organocatalysis is frequently employed to achieve high enantioselectivity in aza-Michael additions. Chiral catalysts, such as those derived from cinchona alkaloids or bifunctional squaramides, can activate the substrates and control the facial selectivity of the nucleophilic attack. beilstein-journals.org These reactions can be performed as intramolecular cyclizations to directly form the piperidine ring or as intermolecular additions to create an intermediate that is cyclized in a later step.

| Catalyst Type | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cinchona-based diamine | Enone carbamates | 2-substituted piperidines | Up to 99% | beilstein-journals.org |

| 9-epi-9-amino-9-deoxyquinine | 4-nitrophthalimide + α,β-unsaturated ketones | Michael adducts | 95–99% | nih.gov |

| Chiral squaramide | 4-tosylaminobut-2-enoates + 3-ylideneoxindoles | Spiro[pyrrolidine-3,3'-oxindoles] | >99% | beilstein-journals.org |

Industrial Production Methods and Scalability Considerations

The industrial production of this compound requires a synthetic route that is safe, cost-effective, high-yielding, and environmentally sustainable. The most common laboratory synthesis proceeds via reductive amination of N-carbethoxy-4-piperidone. chemicalbook.commdpi.com Scaling this process from the bench to an industrial plant involves several key considerations.

Choice of Reducing Agent: The choice of reducing agent is critical for scalability.

Hydride Reagents: Laboratory-scale syntheses often use stoichiometric hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). mdpi.comresearchgate.net While effective, these reagents are expensive and have a poor mass economy, generating significant salt waste streams (e.g., borates). This makes them less desirable for large-volume manufacturing.

Catalytic Hydrogenation: For industrial-scale production, catalytic hydrogenation is often the preferred method. This process uses a small amount of a heterogeneous catalyst (e.g., Pd/C, Raney Ni) and high-pressure hydrogen gas. It is more atom-economical, generally cheaper, and produces water as the only stoichiometric byproduct. The catalyst can often be recovered and reused, further reducing costs and environmental impact. However, this method requires specialized high-pressure reactor equipment and stringent safety protocols.

Process Optimization and Purification: On a large scale, the reaction conditions must be tightly controlled. The removal of water during imine formation is crucial to drive the reaction to completion. The reduction step is often exothermic and requires efficient heat management to ensure safety and prevent side reactions.

Purification methods must also be scalable. While laboratory procedures might use column chromatography, industrial processes rely on more economical methods like distillation or crystallization. The final product, being a liquid, would likely be purified by vacuum distillation on a large scale.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Primary Reaction | Reductive Amination | Reductive Amination |

| Typical Reducing Agent | NaBH₄, NaBH(OAc)₃ | H₂ gas with catalyst (e.g., Pd/C, Raney Ni) |

| Pressure | Atmospheric | Atmospheric to High Pressure (for hydrogenation) |

| Cost Consideration | Reagent cost is secondary to speed and yield. | Low cost of raw materials and high atom economy are critical. |

| Safety | Standard chemical handling. | Management of high-pressure hydrogen, exothermic reactions, and flammable solvents. |

| Purification | Column Chromatography | Distillation, Crystallization |

| Waste | Significant stoichiometric salt waste (borates). | Minimal byproduct (water); catalyst recovery and recycling. |

Chemical Reactivity and Derivatization Strategies of Ethyl 4 Amino 1 Piperidinecarboxylate

Nucleophilic Substitution Reactions

The presence of a primary amino group at the 4-position of the piperidine (B6355638) ring confers significant nucleophilic character to Ethyl 4-amino-1-piperidinecarboxylate, making it amenable to a variety of substitution reactions.

Reactivity of the Piperidine Amino Group

The primary amino group in this compound is the main center of nucleophilicity in the molecule. The lone pair of electrons on the nitrogen atom readily participates in reactions with electrophilic species. This reactivity is fundamental to its use as a scaffold in the construction of more complex molecules. The nucleophilicity of this amino group can be modulated by the reaction conditions, such as the choice of solvent and the presence of a base.

Coupling Reactions with Electrophilic Partners

The nucleophilic amino group of this compound readily engages in coupling reactions with a wide array of electrophilic partners. These reactions are pivotal for introducing diverse substituents and functional groups, leading to the synthesis of a broad spectrum of derivatives. Common electrophilic partners include:

Acylating Agents: Acid chlorides and anhydrides react with the amino group to form amide bonds. This acylation is a straightforward and widely used method for attaching various organic moieties.

Sulfonylating Agents: Sulfonyl chlorides react to produce sulfonamides, which are important functional groups in many pharmaceutical compounds.

Alkylating Agents: Alkyl halides can be used to introduce alkyl groups at the amino nitrogen, leading to secondary or tertiary amines, although careful control of reaction conditions is necessary to avoid over-alkylation.

Carbonyl Compounds: Reductive amination with aldehydes and ketones, in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120), provides an efficient route to N-alkylated derivatives.

These coupling reactions underscore the utility of this compound as a versatile synthon for creating libraries of compounds with diverse functionalities.

Mechanistic Insights into Nucleophilic Aromatic Substitution (SNAr)

This compound can act as a potent nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. This type of reaction is crucial for the formation of carbon-nitrogen bonds with electron-deficient aromatic systems.

Ester Hydrolysis of the Ethyl Carboxylate Moiety

The ethyl carboxylate group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-amino-1-piperidinecarboxylic acid. This transformation is typically achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is reversible, and the use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid and ethanol.

Base-catalyzed hydrolysis (saponification): This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The reaction is effectively irreversible as the carboxylate salt is formed, which is not susceptible to nucleophilic attack by the alcohol. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid.

Formation of Novel Derivatives and Analogues

The dual functionality of this compound makes it an excellent starting material for the synthesis of a variety of novel derivatives and analogues, including complex heterocyclic systems.

Synthesis of Quinolin-2(1H)-one Derivatives

A significant application of this compound is in the synthesis of quinolin-2(1H)-one derivatives. nih.gov These heterocyclic scaffolds are present in numerous biologically active compounds. The synthesis often involves a condensation reaction between the amino group of this compound and a suitable three-carbon electrophilic partner, such as a β-keto ester. This initial reaction is typically followed by an intramolecular cyclization and dehydration sequence to construct the quinolinone ring system. The specific reaction conditions, including catalysts and temperature, can be tailored to favor the formation of the desired quinolinone product.

Preparation of Antimalarial Piperidine Derivatives

The piperidine scaffold is a key structural motif in many antimalarial agents. This compound serves as a crucial starting material for the synthesis of 1,4-disubstituted piperidine derivatives with potent activity against Plasmodium falciparum, the parasite responsible for malaria. The synthetic strategy generally involves the derivatization of the 4-amino group.

In one approach, the primary amine of this compound is reacted with chloroacetyl chloride in the presence of a base like potassium carbonate. This acylation step yields an intermediate N-(1-(ethoxycarbonyl)piperidin-4-yl)-2-chloroacetamide. Subsequent nucleophilic substitution of the terminal chloride with various substituted anilines or other amine-containing heterocycles leads to a library of diverse derivatives.

Research has demonstrated that these derivatives exhibit significant efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. Pharmacomodulation on the terminal nitrogen atom has been shown to be a successful strategy for enhancing antimalarial potency. For instance, certain derivatives have displayed activity comparable to or exceeding that of the standard drug, chloroquine, highlighting the therapeutic potential of this compound class.

Table 1: Illustrative Antimalarial Activity of Piperidine Derivatives

| Compound ID | Substituent Group | IC₅₀ (nM) vs. 3D7 Strain | IC₅₀ (nM) vs. W2 Strain |

|---|---|---|---|

| 12a | 4-Chloroaniline | - | 11.6 |

| 12d | 3,4-Dichloroaniline | 13.64 | - |

| 13b | 4-Fluoroaniline | 4.19 | 13.30 |

Development of Domperidone (B1670879) Analogues

This compound is a key intermediate in the synthesis of domperidone and its analogues. Domperidone is a dopamine (B1211576) receptor antagonist with antiemetic properties. The synthesis leverages the reactivity of the 4-amino group for coupling with other molecular fragments.

In a common synthetic route, this compound is reacted with a substituted nitroaromatic compound, such as 2,5-dichloronitrobenzene, in a nucleophilic aromatic substitution reaction. google.com This step couples the piperidine ring to the benzimidazolone precursor. A typical procedure involves heating the reactants in a solvent like toluene (B28343) with a base such as potassium carbonate. google.com The resulting nitro compound is then reduced to an amine, which subsequently undergoes cyclization to form the benzimidazolone moiety attached to the piperidine ring. This core structure is then further elaborated to yield domperidone. nih.govresearchgate.net This synthetic pathway demonstrates the utility of this compound as a cornerstone for building the complex structure of this widely used pharmaceutical agent. google.com

Derivatization for Pharmacological Activity Modulation

The inherent reactivity of this compound makes it an excellent starting point for creating diverse chemical libraries to modulate pharmacological activity. cymitquimica.com The primary amino group and the secondary amine (as part of the carbamate) can be selectively modified to fine-tune the physicochemical properties of the resulting molecules, such as basicity, lipophilicity, and hydrogen bonding capacity, which are critical for drug-receptor interactions and pharmacokinetic profiles.

This compound serves as a reactant for the synthesis of a wide array of biologically active molecules, including:

Quinolin-2(1H)-one derivatives : These compounds are explored for various therapeutic applications. sigmaaldrich.com

Milrinone analogs : Used to analyze effects on intracellular calcium levels in cardiac cells.

Selective anti-Helicobacter pylori agents : Targeting the bacterium responsible for gastritis and ulcers.

Orally active M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonists : Investigated for potential treatments of cognitive disorders.

Quorum sensing modulators : Aimed at disrupting bacterial communication to combat infections.

The derivatization strategy often involves N-alkylation, N-acylation, or reductive amination at the 4-amino position, leading to a vast chemical space for pharmacological exploration. By systematically altering the substituents, chemists can perform structure-activity relationship (SAR) studies to identify compounds with optimized potency, selectivity, and drug-like properties.

Table 2: Examples of Pharmacological Modulation via Derivatization

| Derivative Class | Therapeutic Target / Application |

|---|---|

| Quinolin-2(1H)-ones | Varied Therapeutic Targets |

| Milrinone Analogues | Cardiac Intracellular Calcium Modulation |

| Tetrahydronaphthalene Derivatives | CNS-related Targets |

| Aza-phytoalexin Derivatives | Antibacterial Activity |

| M1 mAChR Agonists | Cognitive Disorders |

Strategies for Incorporation into Complex Organic Architectures

This compound is a valuable building block for constructing complex, polycyclic organic architectures due to its well-defined stereochemistry and multiple reactive handles. cymitquimica.com Its piperidine core is a prevalent feature in many natural products and synthetic drugs, making it an attractive starting point for medicinal chemists.

Strategies for its incorporation often utilize its bifunctionality. The 4-amino group can act as a nucleophile to form new carbon-nitrogen or heteroatom-nitrogen bonds, while the N-ethoxycarbonyl group can be hydrolyzed and the resulting secondary amine can participate in further reactions.

For example, it is used in the synthesis of tetrahydronaphthalene derivatives and quinolin-2(1H)-one derivatives. sigmaaldrich.com In these syntheses, the piperidine unit is integrated into a larger, more rigid framework. This is often achieved through multi-step reaction sequences that may involve condensation reactions, cycloadditions, or transition-metal-catalyzed cross-coupling reactions. The ability to use this compound to introduce a functionalized piperidine ring into a larger molecular scaffold is a key strategy in the development of novel therapeutic agents, particularly those targeting the central nervous system. cymitquimica.com

Advanced Spectroscopic and Analytical Research of Ethyl 4 Amino 1 Piperidinecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of ethyl 4-amino-1-piperidinecarboxylate. Both ¹H (proton) and ¹³C (carbon-13) NMR analyses provide detailed information about the molecular framework, confirming the presence and connectivity of all atoms.

¹H NMR spectroscopy maps the chemical environment of each hydrogen atom. For this compound, the spectrum would display distinct signals corresponding to the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group), the protons on the piperidine (B6355638) ring, the proton at the C4 position, and the protons of the primary amine group. The integration of these signals confirms the proton count in each unique environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons, thus establishing the connectivity of the molecule's fragments.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the distinct carbons within the piperidine ring.

While spectral data has been recorded for this compound, including ¹H NMR on a Varian CFT-20 instrument, detailed public peak assignments are not widely available. nih.gov However, a theoretical analysis allows for the prediction of the expected chemical shifts and multiplicities.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is a representation of expected data based on the compound's structure. Actual experimental values may vary.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | 1.25 | Triplet (t) | 3H |

| Piperidine -CH₂ (axial, C2/C6) | 1.2-1.4 | Multiplet (m) | 2H |

| Piperidine -CH₂ (axial, C3/C5) | 1.4-1.6 | Multiplet (m) | 2H |

| Amine -NH₂ | 1.5 (broad) | Singlet (s) | 2H |

| Piperidine -CH₂ (equatorial, C2/C6) | 1.8-2.0 | Multiplet (m) | 2H |

| Piperidine -CH (C4) | 2.6-2.8 | Multiplet (m) | 1H |

| Piperidine -CH₂ (equatorial, C3/C5) | 3.9-4.1 | Multiplet (m) | 2H |

| Ethyl -CH₂- | 4.12 | Quartet (q) | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is a representation of expected data based on the compound's structure. Actual experimental values may vary.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Piperidine C3/C5 | ~34 |

| Piperidine C2/C6 | ~44 |

| Piperidine C4 | ~50 |

| Ethyl -O-CH₂- | ~60 |

| Carbonyl C=O | ~155 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. Key functional groups exhibit characteristic absorption bands. For this compound, the IR spectrum would confirm the presence of the N-H bonds of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H bonds of the aliphatic piperidine ring and ethyl group (around 2850-3000 cm⁻¹), the strong absorption of the C=O (ester carbonyl) group (around 1680-1710 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). Recorded FTIR spectra have utilized a neat capillary cell technique. nih.gov

Raman spectroscopy provides complementary information. It measures the inelastic scattering of monochromatic light. While the carbonyl (C=O) stretch is often weaker in Raman than in IR, the symmetric vibrations of the aliphatic ring structure can produce strong and well-defined Raman scattering peaks. FT-Raman spectra for this compound have been recorded using instruments such as the Bruker MultiRAM spectrometer. nih.gov

Table 3: Key Vibrational Spectroscopy Bands for this compound This table is a representation of expected data. Actual experimental values may vary.

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3300 - 3500 | N-H stretch (primary amine) | IR |

| 2850 - 3000 | C-H stretch (aliphatic) | IR, Raman |

| 1680 - 1710 | C=O stretch (ester carbonyl) | IR |

| 1400 - 1500 | C-H bend | IR |

| 1000 - 1300 | C-N and C-O stretch | IR |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques are essential for verifying the purity of this compound and for separating it from any starting materials, byproducts, or degradation products.

Purity assessment for commercial batches of this compound is commonly performed using Gas Chromatography (GC). chemimpex.com Purity levels are typically reported in the range of 96% to ≥98%. chemimpex.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer high-resolution separation for non-volatile or thermally sensitive impurities that may not be suitable for GC analysis. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. This allows for not only the quantification of the main compound and its impurities but also their structural identification based on their mass-to-charge ratio (m/z). LC-MS is particularly valuable for analyzing complex mixtures and identifying unknown components. While specific LC-MS methods for this exact compound are not extensively published, the technique is widely applied to the analysis of piperidine derivatives in various research contexts. researchgate.netnih.gov

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Purpose | Typical Column | Common Mobile Phase/Carrier Gas | Detector |

| GC | Purity Assessment | Capillary (e.g., DB-5) | Helium, Nitrogen | FID |

| HPLC/UPLC | Purity, Separation | Reversed-Phase (C18, C8) | Acetonitrile/Water, Methanol/Water | UV, DAD |

| LC-MS | Purity, Impurity Identification | Reversed-Phase (C18, C8) | Acetonitrile/Water with formic acid | MS (ESI, APCI) |

Computational Chemistry Approaches for Ethyl 4 Amino 1 Piperidinecarboxylate

Molecular Modeling and Docking Studies for Predicting Biological Target Interactions

Molecular modeling and docking studies are instrumental in predicting how a ligand, such as a derivative of Ethyl 4-amino-1-piperidinecarboxylate, might interact with a biological target, typically a protein receptor or enzyme. This predictive capability is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action at a molecular level.

In a notable study, new Schiff bases were synthesized from this compound and various pyridine (B92270) carboxyaldehydes. acgpubs.orgacgpubs.org These derivatives underwent molecular docking studies to evaluate their potential as inhibitors of human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease. acgpubs.orgacgpubs.org The docking simulations were performed against the crystal structure of hAChE (PDB ID: 7XN1) and compared with known inhibitors, Tacrine and Donepezil. acgpubs.orgacgpubs.org

The results indicated that the synthesized Schiff base derivatives exhibited promising binding affinities to the active site of hAChE. acgpubs.orgacgpubs.org Specifically, the binding energies of the derivatives were found to be comparable to that of Tacrine, suggesting they could be potent inhibitors of the enzyme. acgpubs.orgacgpubs.org

Table 1: Binding Energies of Schiff Base Derivatives of this compound against hAChE

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Derivative 14 | -7.34 |

| Derivative 15 | -7.41 |

| Derivative 16 | -7.52 |

Data sourced from a 2025 study on ethyl piperidine-1-carboxylate derivative Schiff bases. acgpubs.orgacgpubs.org

These findings highlight the utility of this compound as a scaffold in designing new molecules with specific biological activities. The computational predictions from these docking studies provide a strong rationale for the further experimental validation of these compounds as potential therapeutic agents. acgpubs.orgacgpubs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

While specific quantum chemical calculation studies focused solely on this compound are not extensively detailed in the reviewed literature, this computational approach is fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) can elucidate the electronic structure, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential, which are key determinants of a molecule's reactivity and interaction with other molecules.

For a compound like this compound, such calculations would provide insights into:

Reactive Sites: Identifying regions of the molecule that are electron-rich or electron-deficient, thus predicting susceptibility to nucleophilic or electrophilic attack.

Chemical Stability: The HOMO-LUMO energy gap can be correlated with the chemical stability and reactivity of the molecule. A larger gap generally implies higher stability.

Intermolecular Interactions: The distribution of charge across the molecule, as visualized through an electrostatic potential map, would indicate how it might interact with biological targets through hydrogen bonding or electrostatic interactions.

Although specific data for this compound is not available, the principles of quantum chemical calculations are broadly applied to piperidine (B6355638) derivatives to guide synthesis and predict their chemical behavior.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

MD simulations can provide a dynamic picture of the molecule's behavior in a simulated biological environment, such as in water or a lipid bilayer. These simulations could reveal:

Preferred Conformations: The most stable, low-energy conformations of the molecule in solution.

Flexibility and Rigidity: Identifying which parts of the molecule are flexible and which are more rigid, which can be important for receptor binding.

Interaction with Solvent: How the molecule interacts with surrounding water molecules, which can influence its solubility and bioavailability.

While specific MD simulation studies on this compound have not been prominently published, research on related piperidine derivatives demonstrates the power of this technique in understanding their structural dynamics and informing the design of molecules with optimized pharmacological profiles.

Applications of Ethyl 4 Amino 1 Piperidinecarboxylate in Advanced Organic Synthesis and Drug Discovery Research

Precursor in Pharmaceutical Compound Synthesis

The utility of Ethyl 4-amino-1-piperidinecarboxylate as a foundational building block is evident across numerous areas of medicinal chemistry. Its piperidine (B6355638) framework is a common feature in many biologically active compounds, and the dual reactivity of its amino and carboxylate groups offers synthetic chemists a reliable platform for constructing targeted therapeutic agents.

Development of Therapeutic Agents for Neurological Disorders

The piperidine moiety is a key structural element in many centrally active agents, and this compound serves as a crucial precursor in this domain. guidechem.com Its application is particularly notable in the pursuit of treatments for complex neurological conditions. A primary example is its use in the development of muscarinic M1 receptor agonists, which are investigated for their potential to treat cognitive deficits in diseases like Alzheimer's disease (see section 6.1.5). The compound's structure provides the necessary scaffold to build molecules that can interact with specific receptors in the central nervous system.

Exploration of Analgesic and Anticonvulsant Properties

Research has identified this compound as a promising precursor for the synthesis of novel drugs with potential analgesic (pain-relieving) and anticonvulsant (anti-seizure) properties. guidechem.com The compound's molecular structure is a key starting point for developing new chemical entities that can modulate pathways in the central nervous system associated with pain and seizure activity. guidechem.com

Synthesis of Anti-tumor, Anti-inflammatory, and Anti-viral Compounds

The versatility of this compound extends to the creation of agents for oncology, inflammation, and infectious diseases.

Anti-tumor Agents: The compound is utilized as a reactant in the synthesis of novel compounds screened for anti-cancer and anti-proliferative activities. sci-hub.rugoogleapis.comgoogleapis.com Patents describe its incorporation into pyrimidine (B1678525) derivatives and other molecular frameworks designed to inhibit abnormal cellular growth characteristic of cancer. googleapis.com

Anti-inflammatory Agents: It is an explicit reactant in the synthesis of 6-substituted pyrido-pyrimidines, a class of compounds investigated for their potential as anti-inflammatory agents. google.com.na

Anti-viral Agents: Research into new antiviral therapies has employed this compound as a starting material. For instance, it is used in the synthesis of isothiazolo[4,3-b]pyridine derivatives, which are GAK modulators developed as potential antiviral drugs. i.moscow

Design of Quorum Sensing Modulators and Antibacterial Agents

In the field of bacteriology, this compound is used as a reactant to synthesize quorum sensing modulators. Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence and biofilm formation, making its modulation a novel strategy to combat bacterial infections. The compound is also used to create aza derivatives of phytoalexins, which are explored for their antibacterial activity.

Development of Orally Active M1 mAChR Agonists

This compound is a documented reactant for the synthesis of orally active M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonists. These agonists are a significant area of research for treating the cognitive symptoms of Alzheimer's disease and other neurological disorders. The compound provides a core structure upon which more complex molecules that selectively target the M1 receptor can be built.

Intermediate in Cisapride Synthesis and Analogue Development

A closely related derivative, ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, serves as a key intermediate in the synthesis of Cisapride. guidechem.com Cisapride is a gastroprokinetic agent used to treat gastrointestinal motility issues. guidechem.com The core structure provided by the this compound scaffold is fundamental to the synthesis of Cisapride and its analogues.

Summary of Applications

The following table summarizes the diverse applications of this compound in pharmaceutical research and development.

| Therapeutic Area | Application/Compound Class Synthesized |

| Neurological Disorders | Precursor for CNS-active agents, including M1 mAChR agonists. |

| Pain & Seizure Control | Potential precursor for novel analgesic and anticonvulsant drugs. |

| Oncology | Synthesis of anti-proliferative and anti-cancer compounds. sci-hub.rugoogleapis.comgoogleapis.com |

| Inflammation | Reactant for developing anti-inflammatory 6-substituted pyrido-pyrimidines. google.com.na |

| Infectious Disease | Synthesis of antiviral agents (GAK modulators) and antibacterial compounds. i.moscow |

| Bacteriology | Design of quorum sensing modulators. |

| Gastroenterology | Intermediate for the synthesis of Cisapride and its analogues. guidechem.com |

Utility in Agrochemical Research and Development

The piperidine scaffold is a well-established structural motif in a variety of successful agrochemical products, particularly fungicides. This compound serves as a key intermediate in the synthesis of new agrochemicals, providing a robust platform for the development of next-generation crop protection agents. chemimpex.com

Detailed Research Findings:

Research into novel antifungal agents has leveraged the 4-aminopiperidine (B84694) core, which is the central feature of this compound. The primary amino group offers a convenient attachment point for various side chains, while the piperidine ring itself is crucial for the molecule's interaction with biological targets. One major area of investigation is the development of new fungicides that target the ergosterol (B1671047) biosynthesis pathway, a critical process for fungal cell membrane integrity.

A notable study focused on the synthesis and evaluation of a series of 4-aminopiperidine derivatives as potential antifungal agents. Although this specific study utilized N-Boc and N-benzyl protected piperidone precursors for synthesis, the resulting active compounds share the core 4-aminopiperidine structure, demonstrating the principle of its utility. In this research, various alkyl and arylalkyl groups were attached to the 4-amino position via reductive amination to explore how these modifications influenced antifungal potency.

The synthesized compounds were tested against a panel of clinically relevant fungal pathogens, including Aspergillus and Candida species. The results, expressed as Minimum Inhibitory Concentration (MIC) values, indicated that the nature of the substituent on the amino group significantly impacts the antifungal activity. For instance, derivatives with long alkyl chains showed promising activity against certain fungal strains.

| Compound | Substituent on 4-Amino Group | Target Organism | MIC (μg/mL) |

|---|---|---|---|

| Derivative A | n-Dodecyl | Aspergillus fumigatus | 8 - 16 |

| Derivative B | n-Hexyl | Candida albicans | > 64 |

| Derivative C | (S)-1-Cyclohexylethyl | Aspergillus niger | 16 - 32 |

| Amorolfine (Reference) | N/A | Aspergillus fumigatus | 0.5 - 1 |

These findings underscore the importance of the 4-aminopiperidine scaffold as a foundational structure for generating novel agrochemical candidates. This compound, by providing this core structure with reactive handles, facilitates the combinatorial synthesis and rapid screening of new potential fungicides and other crop protection chemicals. chemimpex.com

Integration into Advanced Materials Science Research

In materials science, molecules that can impart specific functionalities or improve the bulk properties of polymers are of great interest. This compound possesses structural features that make it a candidate for integration into advanced polymer systems. chemimpex.com

Potential Applications in Polymer Chemistry:

The presence of a primary amine and the implicit secondary amine within the carbamate-protected piperidine ring allows this compound to act as a monomer or a modifying agent in polymer synthesis.

Polyamide Synthesis: The primary amino group can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. Incorporating the piperidine ring into the polymer backbone could influence properties such as thermal stability, rigidity, and solvent resistance. While specific research detailing the use of this compound in polyamide synthesis is not widely published, the fundamental reactivity of its primary amine makes it a plausible candidate for creating novel polyamide structures.

Epoxy Resin Curing: Primary and secondary amines are widely used as curing agents (hardeners) for epoxy resins. The amine groups react with the epoxide rings, leading to a cross-linked, three-dimensional network. This compound could theoretically function as a cycloaliphatic amine curing agent. Such agents are known to contribute to good thermal and mechanical properties in the final cured material.

Surface Functionalization: The amino group can be used to graft the molecule onto the surface of materials, introducing new surface properties. For example, it could be attached to polymers or nanoparticles to alter their hydrophilicity, provide sites for further chemical reactions, or improve adhesion.

Development of Analytical Methods for Related Compounds

The development of robust and reliable analytical methods is crucial for quality control, impurity profiling, and pharmacokinetic studies of pharmaceutical and agrochemical compounds. This compound can play a role in this area, both as an analyte of interest and as a tool for method development. chemimpex.com

Role in Analytical Chemistry:

Reference Standard: As a well-characterized chemical, this compound can be used as a reference standard for the identification and quantification of related piperidine-containing compounds. pharmaffiliates.com For instance, it could serve as a starting material impurity standard in the quality control of an active pharmaceutical ingredient (API) synthesized from it.

Impurity Profiling: In the synthesis of more complex molecules derived from this starting material, it may persist as an unreacted impurity or be involved in the formation of side-products. Analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), would need to be developed to detect and quantify its presence at low levels in the final product.

Development of Derivatization Techniques: The primary amine of this compound is a reactive site that can be targeted for chemical derivatization. This is often necessary in analytical chemistry to improve the chromatographic behavior or detectability of a molecule. For example, attaching a chromophore or fluorophore to the amino group can significantly enhance its detection by UV-Vis or fluorescence detectors in HPLC. While general methods for derivatizing aminopiperidines exist, specific validated methods for this particular compound are not widely documented.

Mechanistic Studies of Ethyl 4 Amino 1 Piperidinecarboxylate Interactions

Mechanism of Action in Biological Systems

As a synthetic intermediate, Ethyl 4-amino-1-piperidinecarboxylate contributes to the mechanism of action of the final active pharmaceutical ingredients (APIs) it is used to create. ontosight.ai The core piperidine (B6355638) structure is a common feature in many neuroleptic drugs and other agents targeting the central nervous system. ontosight.aichemimpex.com

While this compound itself is not typically the final active molecule, its derivatives have been designed to interact with specific molecular targets. The scaffold is integral to compounds developed as inhibitors of Protein Kinase B (PKB/Akt), a key component of the PI3K-PKB-mTOR signaling pathway, which is often deregulated in cancer. nih.gov For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, derived from this core structure, have been identified as potent and selective ATP-competitive inhibitors of PKB. nih.gov

Furthermore, derivatives have been synthesized as ligands for the σ1 receptor, a unique intracellular protein implicated in a variety of cellular functions and neurological conditions. nih.govresearchgate.net The 4-(2-aminoethyl)piperidine scaffold, closely related to this compound, has been systematically evaluated to understand its interaction with the σ1 receptor's binding pocket. nih.govresearchgate.net Another area of research involves its use in creating antagonists for the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several types of cancer, making it a target for tumor imaging and therapy. nih.gov

The utility of the this compound scaffold is prominently featured in enzyme inhibition and receptor binding research. chemimpex.com

Enzyme Inhibition: Derivatives have been synthesized as highly selective inhibitors of inducible nitric oxide synthase (iNOS). For example, 2-aminopyridines incorporating the piperidine structure show differential binding modes and potent inhibition of this enzyme. drugbank.com The development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to nanomolar inhibitors of PKB, with significant selectivity over the related PKA kinase. nih.gov The crystal structure of one such inhibitor bound to PKBβ revealed key interactions, including the 4-amino group forming hydrogen bonds with Glu236 and the backbone carbonyl of Glu279. nih.gov

Receptor Binding: In the pursuit of treatments for cocaine addiction, derivatives of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine were developed to target the dopamine (B1211576) transporter (DAT). nih.gov Studies on these molecules help elucidate the interactions with DAT, as well as the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov Additionally, novel ligands for the σ1 receptor based on a 4-(2-aminoethyl)piperidine scaffold have been prepared and evaluated, demonstrating high affinity and selectivity. nih.gov

| Derivative Class | Target | Type of Interaction | Key Findings |

|---|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Enzyme Inhibition | Potent, ATP-competitive inhibitors with nanomolar IC50 values. nih.gov |

| 2-Aminopyridine Derivatives | Inducible Nitric Oxide Synthase (iNOS) | Enzyme Inhibition | Highly selective inhibitors. drugbank.com |

| 4-(2-Aminoethyl)piperidine Derivatives | σ1 Receptor | Receptor Binding | High affinity and selectivity over σ2 subtype. nih.gov |

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Derivatives | Dopamine Transporter (DAT) | Receptor Binding / Reuptake Inhibition | Potent and selective ligands for DAT. nih.gov |

| DOTA-peptide Conjugates | Gastrin-Releasing Peptide Receptor (GRPR) | Receptor Binding (Antagonist) | High affinity antagonists for tumor imaging. nih.gov |

The biological activity of molecules derived from this compound can be finely tuned through structural modifications. chemimpex.com The amino and ester functionalities serve as versatile handles for chemical alterations, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. ontosight.ai For example, in the development of PKB inhibitors, transitioning from 4-amino-4-benzylpiperidines to 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides overcame issues of rapid in vivo metabolism and poor oral bioavailability, demonstrating how modification of the 4-position substituent can dramatically improve drug-like properties. nih.gov

Kinetic and Thermodynamic Investigations of Gas Phase Elimination

The kinetics for these eliminations typically follow first-order rate laws, and the Arrhenius parameters (Activation Energy, Ea, and Pre-logarithmic Factor, A) can be determined experimentally. For comparison, the gas-phase elimination kinetics for ethyl 1-piperidine carboxylate over a temperature range of 340-400 °C yielded the following rate equation researchgate.net:

log(k/s⁻¹) = (13.18 ± 0.25) - (187.4 ± 2.9) kJ mol⁻¹ / (2.303 RT)

This suggests that similar piperidine carboxylates likely decompose through comparable pathways involving cyclic transition states, with activation energies in the range of 180-200 kJ mol⁻¹.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds derived from the this compound scaffold.

Antifungal Agents: In a series of 4-aminopiperidines developed as antifungal agents, SAR analysis revealed that combining a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long alkyl chain (specifically n-dodecyl) at the 4-amino group resulted in the highest activity. Shorter or branched alkyl groups at the 4-amino position were detrimental to antifungal potency. mdpi.com

PKB Inhibitors: For the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series of PKB inhibitors, SAR exploration showed that substitution on the phenyl ring of the carboxamide group significantly influenced potency and selectivity against PKA. For example, a 4-chloro substituent provided a good balance of potency and selectivity. nih.gov Methylation of the amide nitrogen led to a loss of potency, highlighting the importance of the hydrogen bond-donating capability of this group. nih.gov

Dopamine Transporter (DAT) Ligands: In the development of DAT ligands based on a 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine scaffold, altering the piperidine N-substituent was found to be critical. The presence of an electron-withdrawing cyano group on the benzyl ring produced a highly potent and selective ligand for DAT, by presumably altering the pKa of the piperidine nitrogen. nih.gov

| Compound Series | Target | Key Structural Feature | Impact on Activity |

|---|---|---|---|

| 4-Aminopiperidines | Ergosterol (B1671047) Biosynthesis (Antifungal) | Substituent at 4-amino group | Long linear alkyl chains (e.g., n-dodecyl) are optimal; short or branched chains reduce activity. mdpi.com |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB) | Amide N-H | Essential for potency; methylation leads to loss of activity. nih.gov |

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives | Dopamine Transporter (DAT) | Substituent on piperidine N-benzyl group | Electron-withdrawing groups (e.g., -CN) increase potency and selectivity. nih.gov |

Bioactivation Studies of Piperidine Derivatives

The piperidine ring, a core component of this compound, can be a target for metabolic enzymes, potentially leading to bioactivation. The metabolism of alicyclic amines like piperidine is often mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and, to a lesser extent, CYP2D6. researchgate.netnih.gov

Common biotransformation pathways include N-dealkylation, ring oxidation (hydroxylation), and N-oxidation. researchgate.net A major metabolic route for many 4-aminopiperidine (B84694) drugs is N-dealkylation. nih.gov This process can be initiated by hydrogen atom abstraction from the carbon alpha to the piperidine nitrogen, leading to the formation of an unstable carbinolamine intermediate. This intermediate can then fragment to form an aldehyde and a dealkylated piperidine. researchgate.net Alternatively, oxidation can lead to the formation of reactive iminium ion intermediates, which are electrophilic and can covalently bind to cellular macromolecules, a process associated with potential toxicity. researchgate.netnih.gov Studies have suggested that for 4-aminopiperidine drugs, the 4-amino group can act as a hydrogen bond anchor within the active site of CYP3A4, positioning the piperidine ring for metabolism. nih.gov

常见问题

Basic: What are the optimal synthetic routes for Ethyl 4-amino-1-piperidinecarboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves alkylation or carbamate formation of piperidine derivatives. A common approach is the reaction of 4-aminopiperidine with ethyl chloroformate in the presence of a base (e.g., sodium bicarbonate) under anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation . Optimization can be achieved via Design of Experiments (DoE), varying parameters such as molar ratios, solvent polarity, and reaction time. Monitoring progress with TLC or HPLC ensures reproducibility.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) and piperidine ring protons (δ ~2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) provides precise molecular weight verification (CHNO; calc. 170.1056) .

- X-ray Crystallography : Resolves stereochemistry and ring conformation, critical for understanding bioactivity .

Advanced: How do conformational dynamics of this compound influence its pharmacological interactions?

Methodological Answer:

Piperidine rings exhibit chair or boat conformations, affecting binding to biological targets (e.g., enzymes or receptors). Computational methods (MD simulations, DFT) can predict dominant conformers, while crystallographic data (e.g., Acta Cryst. E67, o540) reveal solid-state configurations . Experimental validation via NOESY NMR detects spatial proximities in solution. For example, axial vs. equatorial positioning of the amino group alters hydrogen-bonding potential, impacting ligand-receptor affinity .

Advanced: How should researchers resolve contradictions in purity assessments across different analytical methods?

Methodological Answer:

Discrepancies arise from technique-specific limitations:

- HPLC-UV vs. LC-MS : UV detection may miss non-chromophoric impurities, whereas MS identifies low-abundance contaminants.

- Elemental Analysis : Validates stoichiometric purity but requires ultra-pure samples.

- Karl Fischer Titration : Addresses hydration discrepancies.

Cross-validation using orthogonal methods (e.g., NMR + HPLC + melting point) is essential. For example, a >98% purity claim via HPLC (GLPBIO) should align with H NMR integration and COA data .

Advanced: What strategies mitigate instability or decomposition during storage of this compound?

Methodological Answer:

- Storage Conditions : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the ester group. Desiccants (silica gel) minimize moisture uptake .

- Incompatibility : Avoid strong oxidizers (e.g., peroxides) to prevent degradation. Stability testing via accelerated aging (40°C/75% RH for 1–3 months) identifies degradation products .

- Monitoring : Periodic HPLC analysis tracks purity changes.

Basic: How can researchers validate the absence of regioisomeric byproducts in synthetic batches?

Methodological Answer:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 10–90% acetonitrile in HO + 0.1% TFA). Compare retention times against synthesized standards.

- 2D NMR : COSY and HSQC distinguish regioisomers based on coupling patterns and carbon-proton correlations .

- Synthetic Controls : Introduce protecting groups (e.g., Boc) during synthesis to direct regioselectivity .

Advanced: What experimental and computational approaches elucidate the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress under varying pH, solvents (polar aprotic vs. protic), and catalysts. For example, ethanol increases ester stability, while DMF may promote side reactions .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electrophilic/nucleophilic sites. Fukui indices identify regions prone to attack (e.g., amino group vs. ester carbonyl) .

- Isotopic Labeling : C-labeled ethyl groups track ester cleavage pathways via MS/MS fragmentation .

Basic: What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。